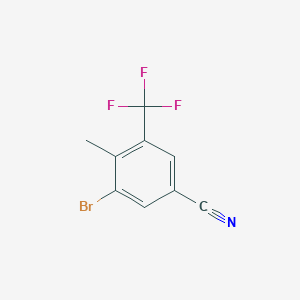

3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile

Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile is a brominated aromatic nitrile derivative with substituents at the 3-, 4-, and 5-positions of the benzene ring. The molecular formula is likely C₉H₅BrF₃N, featuring a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl (-CF₃) group at position 5. This combination of substituents imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-bromo-4-methyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBVBUQSPUPFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile typically involves the bromination of 4-methyl-5-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups activate the aromatic ring toward nucleophilic substitution at the bromine position. Common nucleophiles include amines, thiols, and alkoxides.

Mechanistic Notes :

-

The reaction proceeds via a Meisenheimer complex intermediate, stabilized by -CF₃ and -CN groups.

-

Steric hindrance from the methyl group slightly reduces reaction rates compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Table 2: Suzuki–Miyaura Coupling Examples

Key Observations :

-

Electron-deficient boronic acids exhibit higher reactivity due to the electron-poor aryl bromide substrate .

-

Side reactions (e.g., homocoupling) are minimized using anaerobic conditions .

Reduction of the Nitrile Group

The nitrile group can be selectively reduced to a primary amine or aldehyde under controlled conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine | 85% | |

| DIBAL-H | Toluene, -78°C, 2 h | 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde | 72% |

Limitations :

Electrophilic Aromatic Substitution (EAS)

The methyl group undergoes directed electrophilic substitution, though reactivity is moderated by the -CF₃ and -CN groups.

Note :

Functionalization of the Trifluoromethyl Group

The -CF₃ group is generally inert but can participate in radical or hydrolytic reactions under extreme conditions.

Challenges :

Scientific Research Applications

Chemistry: 3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It is also used in the development of new bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of anti-inflammatory, antiviral, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The following table compares key structural analogs, focusing on substituent positions, molecular weights, and physical properties:

Functional Group Variations

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃):

- The trifluoromethoxy group (e.g., in 3-Bromo-5-(trifluoromethoxy)benzonitrile) is more electron-withdrawing than -CF₃, leading to reduced electron density at the aromatic ring. This impacts reactivity in electrophilic substitution reactions .

- The -CF₃ group (as in the target compound) provides steric bulk and moderate electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions .

- Methyl (-CH₃) vs. Amino (-NH₂): The methyl group in the target compound enhances lipophilicity, whereas the amino group in 4-amino-3-bromo-5-(trifluoromethyl)benzonitrile increases solubility in polar solvents. The amino group also lowers the pKa, making the compound more acidic .

Biological Activity

3-Bromo-4-methyl-5-(trifluoromethyl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, which incorporates a trifluoromethyl group, has been studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7BrF3N

- Molecular Weight : 276.07 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to increased binding affinity to target proteins.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in inhibiting enzymes. For instance, studies have shown that similar compounds can significantly inhibit the activity of enzymes such as branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology .

Case Studies and Findings

- Anticancer Activity : In a study examining the effects of various benzonitrile derivatives on cancer cell lines, this compound demonstrated moderate cytotoxicity against several cancer types. The compound was tested using MTT assays, which measure cell viability, showing a dose-dependent response in inhibiting cell proliferation .

- Enzyme Interaction : The compound's interaction with BCATs was characterized through high-throughput screening, revealing an IC50 value indicative of its potency as an inhibitor. This suggests potential applications in developing therapeutics for conditions associated with dysregulated amino acid metabolism .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C10H7BrF3N |

| Molecular Weight | 276.07 g/mol |

| IUPAC Name | This compound |

| Biological Target | BCAT1/2 |

| IC50 (Enzyme Inhibition) | Moderate (exact value varies by study) |

| Cytotoxicity (MTT Assay) | Moderate against cancer cell lines |

Q & A

Q. Key Considerations :

- Use HPLC purity data (>95% purity for similar brominated benzonitriles) to validate reaction efficiency .

- Monitor reaction progress via 19F NMR to track trifluoromethyl group incorporation .

How can contradictory spectroscopic data (e.g., IR vs. NMR) for this compound be resolved?

Advanced Research Question

Discrepancies between IR and NMR spectra often arise from conformational flexibility or solvent effects. For example:

- IR Spectrum : The nitrile stretching vibration (~2230 cm⁻¹) should remain consistent, but trifluoromethyl C-F vibrations (1100–1200 cm⁻¹) may split due to rotational isomerism. Compare with NIST reference data for 3-bromo-4-fluorobenzonitrile to identify baseline anomalies .

- 1H NMR : The methyl group (δ ~2.5 ppm) may show coupling with adjacent substituents. Use 2D COSY to confirm spin-spin interactions and NOESY to assess spatial proximity between methyl and bromine atoms .

Q. Methodology :

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C9H5BrF3N) and rule out impurities .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question

- Thermal Stability : Decomposition above 150°C is likely due to C-Br bond cleavage. Conduct thermogravimetric analysis (TGA) under inert atmosphere to identify degradation thresholds .

- Hydrolytic Stability : The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions. Monitor via HPLC at pH 2–12: degradation products (e.g., carboxylic acids) indicate hydrolytic pathways .

Q. Storage Recommendations :

- Store at 0–6°C in amber vials to prevent photolytic bromine loss, as indicated for structurally similar brominated aromatics .

How do electronic effects of the trifluoromethyl and methyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Advanced Research Question

The trifluoromethyl group is strongly electron-withdrawing (-I effect), activating the ring for SNAr at positions ortho/para to itself. However, the methyl group (+I effect) deactivates adjacent positions.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates with nucleophiles (e.g., methoxide) at different positions. Expect faster substitution at the bromine site due to nitrile and CF3 activation .

- DFT Calculations : Compute Fukui indices to predict electrophilic attack sites. The bromine atom’s position should exhibit high electrophilicity, but steric hindrance from the methyl group may reduce accessibility .

What computational strategies are recommended for predicting the biological activity of this compound derivatives?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like cytochrome P450 or microbial targets. The trifluoromethyl group enhances binding via hydrophobic interactions, while the nitrile may form hydrogen bonds with active-site residues .

- QSAR Modeling : Train models using descriptors like logP (enhanced by CF3) and polar surface area (reduced by Br). Validate against antifungal/antibacterial assays for lead optimization .

Q. Data Sources :

- Reference PubChem’s 3D conformer library for molecular dynamics simulations .

How can conflicting regiochemical outcomes in trifluoromethylation reactions be mitigated during derivative synthesis?

Advanced Research Question

Trifluoromethylation via Ullmann or copper-mediated coupling often competes with side reactions.

- Optimization : Screen catalysts (e.g., CuI vs. Pd(PPh3)4) and ligands (e.g., phenanthroline) to favor CF3 incorporation at the desired position. Use GC-MS to quantify byproducts like defluorinated species .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of Cu-CF3 intermediates, reducing reaction time and improving yield (>80% for analogous compounds) .

What analytical techniques are critical for distinguishing positional isomers in synthetic mixtures of brominated benzonitriles?

Basic Research Question

Q. Validation :

- Compare retention times with authentic standards (e.g., 4-Bromo-2-(trifluoromethyl)benzonitrile ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.